2-Methyl-2-(2-methylfuran-3-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methylfuran-3-yl)propanal is an organic compound with the molecular formula C10H12O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a methyl group at the 2-position of the furan ring and a propanal group at the 2-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methylfuran-3-yl)propanal can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with isobutyraldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methylfuran-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-Methyl-2-(2-methylfuran-3-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flavors and fragrances due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methylfuran-3-yl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The furan ring’s aromatic nature also allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar aromatic properties.
2-Methyl-3-furyl disulfide: A compound with a sulfur-containing functional group, used in flavor and fragrance applications.
5-Methylfuran-2-propionaldehyde: A structurally similar compound with a different substitution pattern on the furan ring.
Uniqueness
2-Methyl-2-(2-methylfuran-3-yl)propanal is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an aldehyde group and a methyl-substituted furan ring makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
30012-02-3 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-2-(2-methylfuran-3-yl)propanal |
InChI |
InChI=1S/C9H12O2/c1-7-8(4-5-11-7)9(2,3)6-10/h4-6H,1-3H3 |
InChI Key |
YBOICIYTARXDFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.